MC-VA-PAB-Exatecan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

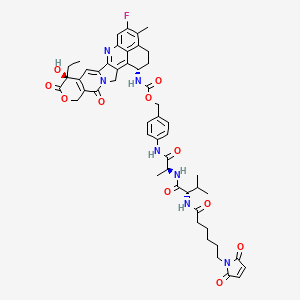

MC-VA-PAB-Exatecan is a compound designed for use in Antibody-Drug Conjugates (ADC). It consists of an ADC linker (peptide MC-VA-PAB) and a DNA topoisomerase I inhibitor, Exatecan . This compound has shown promising antitumor activity and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

MC-VA-PAB-Exatecan is synthesized by conjugating the ADC linker (peptide MC-VA-PAB) with the DNA topoisomerase I inhibitor, Exatecan . The synthesis involves several steps, including the preparation of the linker and the inhibitor, followed by their conjugation under specific reaction conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MC-VA-PAB-Exatecan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: Substitution reactions are used to replace specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .

Scientific Research Applications

MC-VA-PAB-Exatecan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying ADCs and their mechanisms.

Biology: Investigated for its effects on cellular processes and DNA topoisomerase I inhibition.

Medicine: Explored for its potential as an antitumor agent in cancer therapy.

Industry: Utilized in the development of new ADCs and other therapeutic agents.

Mechanism of Action

MC-VA-PAB-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication and transcription . The inhibition of this enzyme leads to DNA damage and cell death, making it an effective antitumor agent . The molecular targets and pathways involved include the DNA topoisomerase I enzyme and related cellular processes .

Comparison with Similar Compounds

Similar Compounds

Camptothecin: Another topoisomerase I inhibitor with similar antitumor activity.

Daunorubicin: A topoisomerase II inhibitor used in cancer therapy.

Doxorubicin: Another topoisomerase II inhibitor with broad applications in cancer treatment.

Uniqueness

MC-VA-PAB-Exatecan is unique due to its specific design as an ADC linker conjugate, which enhances its stability and antitumor activity compared to other similar compounds . Its ability to target DNA topoisomerase I specifically makes it a valuable tool in cancer research and therapy .

Biological Activity

MC-VA-PAB-Exatecan is an innovative compound that combines the properties of a DNA topoisomerase I inhibitor, exatecan, with a specialized linker, MC-VA-PAB. This combination is designed to enhance the efficacy of antibody-drug conjugates (ADCs) in targeting cancer cells. The biological activity of this compound has been extensively studied, revealing its potential as a powerful therapeutic agent in oncology.

Chemical Composition and Structure

- Molecular Formula : C50H54FN7O11

- Molecular Weight : 948 g/mol

- CAS Number : 2680543-57-9

The compound consists of the exatecan moiety linked via the MC-VA-PAB peptide, which facilitates targeted delivery to cancer cells while minimizing systemic toxicity.

This compound functions primarily through the inhibition of topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. By stabilizing the TOP1-DNA cleavage complex, it prevents DNA re-ligation, leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism is particularly effective against tumors that exhibit high levels of TOP1 expression.

Key Findings on Biological Activity

- Potency : In comparative studies, this compound demonstrated superior potency against various cancer cell lines when compared to other ADCs like DXd and SN-38. The IC50 values indicate a significant reduction in cell viability at lower concentrations.

- Resistance Mechanisms : Exatecan exhibits reduced sensitivity to multidrug resistance (MDR) mechanisms, such as ABCG2 and P-glycoprotein (P-gp) efflux pathways. This property enhances its efficacy in resistant tumor types.

- In Vivo Efficacy : In xenograft models, this compound showed significant tumor regression, highlighting its potential for clinical application in treating solid tumors.

Comparative Efficacy Data

The following table summarizes the efficacy of this compound compared to other agents:

| Compound | IC50 (nM) | Max Cell Death (%) | Resistance to MDR |

|---|---|---|---|

| This compound | 15.5 | 96 | Low |

| SN-38 | 144.1 | 91 | Moderate |

| DXd | 182.4 | 35 | High |

Study 1: Antitumor Activity in Breast Cancer Models

A study evaluated the antitumor activity of this compound in HER2-positive breast cancer models. The ADC exhibited enhanced intratumoral pharmacodynamic responses and improved therapeutic indices compared to traditional therapies. The study concluded that combining this compound with DNA damage response inhibitors could provide synergistic effects against tumors resistant to standard treatments.

Study 2: Safety Profile Assessment

In a toxicity study involving rats, this compound was administered at varying doses over four weeks. Results indicated that doses up to 10 mg/kg were well tolerated with minimal adverse effects. However, higher doses resulted in decreased body weight and morbidity, suggesting a need for careful dose management in clinical settings.

Properties

Molecular Formula |

C50H54FN7O11 |

|---|---|

Molecular Weight |

948.0 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C50H54FN7O11/c1-6-50(67)33-20-37-44-31(22-58(37)47(64)32(33)24-68-48(50)65)42-35(16-15-30-26(4)34(51)21-36(54-44)41(30)42)55-49(66)69-23-28-11-13-29(14-12-28)53-45(62)27(5)52-46(63)43(25(2)3)56-38(59)10-8-7-9-19-57-39(60)17-18-40(57)61/h11-14,17-18,20-21,25,27,35,43,67H,6-10,15-16,19,22-24H2,1-5H3,(H,52,63)(H,53,62)(H,55,66)(H,56,59)/t27-,35-,43-,50-/m0/s1 |

InChI Key |

XGNNYZHNEVPQOR-HRNGGSBDSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.